N-Methyl 3-chlorophenethylamine

説明

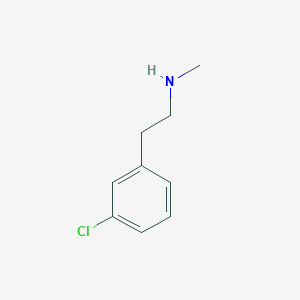

N-Methyl 3-chlorophenethylamine: is an organic compound with the molecular formula C₉H₁₂NCl. It is a solid substance, typically appearing as a white crystalline powder or granules. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

準備方法

Synthetic Routes and Reaction Conditions:

N-Methylation of 3-chlorophenethylamine: The synthesis of N-Methyl 3-chlorophenethylamine can be achieved through the N-methylation of 3-chlorophenethylamine. This reaction typically involves the use of methyl iodide (CH₃I) as the methylating agent and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile (CH₃CN) under reflux conditions.

Reductive Amination: Another method involves the reductive amination of 3-chlorophenylacetone with methylamine (CH₃NH₂) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method is often preferred for its high yield and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions:

Oxidation: N-Methyl 3-chlorophenethylamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reduction of this compound can lead to the formation of N-methyl 3-chlorophenylethylamine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Reagents such as sodium methoxide (NaOCH₃) can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), peracids.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-Methyl 3-chlorophenylethylamine.

Substitution: N-Methyl 3-methoxyphenethylamine.

科学的研究の応用

Chemistry: : N-Methyl 3-chlorophenethylamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: : In biological research, this compound is used to study the effects of phenethylamine derivatives on biological systems. It serves as a model compound for understanding the structure-activity relationships of similar compounds.

Medicine: : this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its structural similarity to other bioactive phenethylamines makes it a candidate for drug development.

Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes, pigments, and other industrial products .

作用機序

The mechanism of action of N-Methyl 3-chlorophenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but its effects on the central nervous system are of particular interest in pharmacological research .

類似化合物との比較

Phenethylamine: The parent compound of N-Methyl 3-chlorophenethylamine, phenethylamine, is a naturally occurring monoamine alkaloid and a central nervous system stimulant.

3-Chlorophenethylamine: Similar to this compound but lacks the N-methyl group. It is used as an intermediate in organic synthesis.

N-Methylphenethylamine: Similar to this compound but lacks the chlorine atom. It is also used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness: this compound is unique due to the presence of both the N-methyl and 3-chloro substituents. These functional groups confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications. The combination of these substituents enhances its reactivity and potential as a precursor in the synthesis of more complex molecules .

生物活性

N-Methyl 3-chlorophenethylamine (NM-3CPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research, particularly focusing on its interaction with neurotransmitter systems.

Synthesis

NM-3CPA can be synthesized through various methods:

- N-Methylation of 3-Chlorophenethylamine : This common method employs methyl iodide (CH₃I) as the methylating agent in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as acetonitrile under reflux conditions.

- Reductive Amination : Another effective route involves the reductive amination of 3-chlorophenylacetone with methylamine (CH₃NH₂) using a reducing agent like sodium cyanoborohydride (NaBH₃CN), providing high yield and selectivity.

The biological activity of NM-3CPA is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of monoamines such as dopamine, serotonin, and norepinephrine. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.

Neurotransmitter Receptor Interaction

Research indicates that NM-3CPA may influence serotonergic pathways, particularly through interaction with the 5-HT2A receptor. This receptor is known for its role in mood regulation and perception. Compounds structurally related to NM-3CPA have shown hallucinogenic properties, suggesting that NM-3CPA might exhibit similar effects under certain conditions .

Case Studies

A review of phenethylamines in medicinal chemistry highlights the role of NM-3CPA and its derivatives in drug development targeting neurological disorders. For instance, studies have shown that modifications to the phenethylamine structure can significantly alter biological activity, making NM-3CPA a candidate for further exploration in therapeutic applications .

Pharmacological Studies

- Agonistic Activity : NM-3CPA has been studied for its agonistic effects on serotonin receptors, particularly 5-HT2A. This interaction is crucial for understanding its potential psychoactive effects and therapeutic applications .

- Comparative Analysis : In comparison to other phenethylamines, NM-3CPA exhibits moderate affinity for serotonin receptors, which can be leveraged in designing drugs for psychiatric conditions .

| Compound | Receptor Affinity | Biological Activity |

|---|---|---|

| This compound | Moderate | Potential hallucinogenic effects |

| 25D-NBOMe | Subnanomolar | High potency hallucinogen |

| 2C-B | Low | Moderate hallucinogenic activity |

特性

IUPAC Name |

2-(3-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIUACXHBBABJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442015 | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-20-8 | |

| Record name | 3-Chloro-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。